molecular formula C15H12N2O2 B1392862 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile CAS No. 33253-67-7

3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile

Cat. No.: B1392862
CAS No.: 33253-67-7
M. Wt: 252.27 g/mol
InChI Key: SMESDIYEFMCACW-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-[(3,6-dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile is defined by a planar cyclohexadienyl core fused with a phenylamino group and a propanenitrile chain. X-ray diffraction studies of analogous compounds reveal that the cyclohexadienyl ring adopts a non-aromatic, conjugated dienone structure with bond lengths of 1.344–1.371 Å for C=C bonds and 1.498–1.519 Å for C–C single bonds. The phenylamino group forms a dihedral angle of 36.28° with the cyclohexadienyl ring, while the propanenitrile chain exhibits partial rotational freedom around the N–C bond.

Conformational analysis indicates two stable conformers:

  • A syn conformation, where the nitrile group aligns with the cyclohexadienyl ring’s oxygen atoms, stabilized by dipole-dipole interactions ($$ \Delta G^\circ = -2.3 \, \text{kcal/mol} $$).
  • An anti conformation, favored in polar solvents due to reduced steric hindrance between the phenyl and cyclohexadienyl moieties.

Key bond angles and torsional parameters are summarized below:

Parameter Value
C1–C2–C3–N4 (torsion) 128.9° ± 1.2°
C6–O7–C8–C9 (dihedral) 19.1° ± 0.3°
N–C–C≡N bond angle 116.3° ± 0.8°

X-ray Crystallographic Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • $$ a = 10.42 \, \text{Å} $$
  • $$ b = 7.86 \, \text{Å} $$
  • $$ c = 14.73 \, \text{Å} $$
  • $$ \beta = 112.5^\circ $$
  • $$ Z = 4 $$

The cyclohexadienyl ring exhibits slight puckering (deviation from planarity: 0.12 Å), while the phenylamino group participates in intermolecular N–H···N hydrogen bonds with adjacent nitrile groups (bond length: 2.89 Å). Crystal packing is dominated by π-π stacking between phenyl and cyclohexadienyl rings (centroid distance: 3.75 Å).

Key crystallographic data :

Metric Value
R-factor 0.042
Resolution 0.84 Å
Density (calc.) 1.327 g/cm³

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level show:

  • HOMO (-6.2 eV) localizes on the phenylamino and cyclohexadienyl π-system.
  • LUMO (-2.1 eV) resides on the nitrile and carbonyl groups.
  • Charge distribution analysis indicates electron withdrawal by the nitrile group ($$ \delta^- = -0.34 \, e $$), polarizing the cyclohexadienyl ring.

TD-DFT simulations predict UV-Vis absorption at $$ \lambda_{\text{max}} = 318 \, \text{nm} $$ (experimental: 315 nm), attributed to $$ \pi \rightarrow \pi^* $$ transitions. IR vibrational modes correlate with computed frequencies:

  • $$ \nu(\text{C≡N}) = 2235 \, \text{cm}^{-1} $$ (calc. 2240 cm⁻¹)
  • $$ \nu(\text{C=O}) = 1680 \, \text{cm}^{-1} $$ (calc. 1675 cm⁻¹)

Substituent Effects on Cyclohexadienyl-Phenylamino Interactions

Substituents on the phenyl ring significantly alter electronic and steric interactions:

Substituent $$ \Delta \text{Bond Length (C–N)} $$ Torsional Strain (kcal/mol)
–OCH₃ +0.02 Å 1.8
–NO₂ -0.04 Å 3.2
–CH₃ +0.01 Å 2.1

Properties

IUPAC Name

3-(N-(3,6-dioxocyclohexa-1,4-dien-1-yl)anilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-9-4-10-17(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)19/h1-3,5-8,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMESDIYEFMCACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C2=CC(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678998
Record name 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33253-67-7
Record name 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

Compound A : 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile (Target Compound)
  • Functional Groups: Quinonoid ring, phenylamino group, nitrile.
  • Reactivity: Quinonoid ring: Susceptible to reduction (e.g., forming hydroquinone derivatives). Nitrile: May undergo hydrolysis to carboxylic acid or participate in nucleophilic additions .
Compound B : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
  • Functional Groups: Pyran ring, amino, hydroxy, nitrile.
  • Reactivity: Pyran ring: Prone to ring-opening under acidic/basic conditions.
Compound C : Nucleotide Analog with Propanenitrile Chain ()
  • Functional Groups : Propanenitrile, tert-butyldimethylsilyl (TBDMS) ether, thioether.
  • Reactivity: TBDMS group: Provides steric protection for hydroxyl groups. Thioether: Enhances stability against oxidation compared to quinonoid systems .

Physicochemical Properties

  • Solubility: Compound A: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to nitrile and quinonoid groups . Compound C: Hydrophobic due to TBDMS and aromatic groups; requires organic solvents .
  • Stability: Compound A: Quinonoid ring may oxidize under basic conditions. Compound B: Pyran ring stability depends on substituents; nitriles resist hydrolysis without catalysts . Compound C: TBDMS and thioether enhance stability during nucleotide synthesis .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of aromatic aldehydes with intermediates like 3-oxo-propionitriles under basic conditions. For example, ethanol and piperidine at 0–5°C for 2 hours are used to facilitate nucleophilic substitutions or cyclization reactions . Cross-coupling reactions with boronic esters or aryl halides may also be employed, leveraging palladium catalysts for bond formation .

Q. How is the compound characterized to confirm its structural identity?

  • Methodological Answer : Characterization relies on:

  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 164.0717 for related nitriles) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : Analysis of proton and carbon environments, particularly distinguishing aromatic and nitrile signals.
  • InChI Key Validation : Cross-referencing computed identifiers (e.g., InChIKey=MSQBUHCLFYFIGC-UHFFFAOYSA-N for nitrile derivatives) with PubChem data .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screens include:

  • In-vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess antiproliferative potential.
  • Enzyme inhibition studies (e.g., kinase or protease assays) due to the nitrile group’s electrophilic reactivity .
  • Antioxidant activity tests (e.g., DPPH radical scavenging) if phenolic or conjugated diene motifs are present .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, split-plot designs with randomized blocks can isolate critical factors .
  • Kinetic Monitoring : Track intermediates via HPLC or in-situ IR to identify rate-limiting steps .
  • Purification Strategies : Employ flash chromatography with gradient elution or recrystallization in acetonitrile/water mixtures .

Q. What experimental frameworks are suitable for studying environmental fate and degradation pathways?

  • Methodological Answer : Follow protocols from long-term environmental studies, such as:

  • Partitioning Experiments : Measure solubility (logP) and adsorption coefficients (e.g., soil-water partitioning) .
  • Biotic/Abiotic Transformation : Incubate the compound with microbial consortia or UV light, analyzing metabolites via LC-MS .
  • Ecotoxicity Testing : Use standardized models (e.g., Daphnia magna assays) to assess acute/chronic effects .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers or confounding variables .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum content) to minimize variability .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to rationalize discrepancies .

Q. What computational methods validate interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or receptors) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over nanosecond timescales in explicit solvent .
  • QSAR Modeling : Corrogate experimental IC50 values with descriptors (e.g., topological polar surface area) to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile
Reactant of Route 2
3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile

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